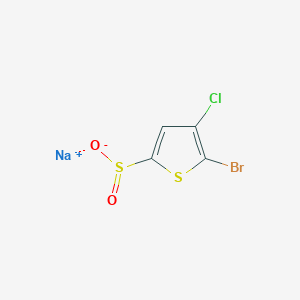Sodium 5-bromo-4-chlorothiophene-2-sulfinate
CAS No.:
Cat. No.: VC17656313
Molecular Formula: C4HBrClNaO2S2
Molecular Weight: 283.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4HBrClNaO2S2 |
|---|---|
| Molecular Weight | 283.5 g/mol |
| IUPAC Name | sodium;5-bromo-4-chlorothiophene-2-sulfinate |
| Standard InChI | InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | CDGKNDYRMCZXOR-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(SC(=C1Cl)Br)S(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a thiophene ring—a five-membered aromatic system with one sulfur atom. Substituents include:
-
Bromine at position 5: A heavy halogen atom contributing to electronic effects and steric bulk.
-
Chlorine at position 4: A smaller halogen atom influencing reactivity and intermolecular interactions.
-
Sulfinate group (-SO₂⁻) at position 2: A polar, anionic moiety enhancing solubility in polar solvents and enabling coordination chemistry .
The molecular formula is inferred as C₄HBrClO₂S₂Na, with a molar mass of 296.52 g/mol (calculated from analogous sulfinates ).
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, predictions based on structurally related sulfinates (e.g., sodium 5-chlorothiophene-2-sulfinate, CID 6861180 ) suggest:
-
UV-Vis Absorption: Strong absorbance near 280–320 nm due to π→π* transitions in the thiophene ring.
-
¹H NMR: Downfield shifts for protons adjacent to electronegative substituents (e.g., H-3 and H-5 near Cl/Br).
-
Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 297.8 and [M+Na]+ at m/z 319.8 .
Synthetic Pathways and Optimization
Precursor-Based Routes
The synthesis likely involves halogenation and sulfination steps, analogous to methods for 5-chlorothiophene-2-carboxylic acid (CN108840854B ):
-
Halogenation:
-
Sulfinate Formation:
Critical Reaction Parameters
-
Temperature Control: Exothermic steps (e.g., halogenation) require cooling to -5–25°C to prevent side reactions .
-
Solvent Selection: Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) optimize intermediate stability .
-
Stoichiometry: Molar ratios of halogenating agents (Cl₂/Br₂) to thiophene derivatives must be tightly controlled (1.05–1.5:1) .
Physicochemical Properties
Solubility and Stability
-
Solubility: High in water (>100 mg/mL) due to the ionic sulfinate group; moderate in ethanol and acetone .
-
Thermal Stability: Decomposition likely above 200°C, consistent with sulfinate analogs .
Predicted Collision Cross Section (CCS)
Computational models (e.g., PubChemLite ) estimate CCS values for common adducts:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 297.80 | 137.6 |
| [M+Na]+ | 319.78 | 140.9 |
| [M-H]- | 295.79 | 137.1 |
These values aid in mass spectrometry-based identification and quantification.
Challenges and Future Directions
Synthetic Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume